N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
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Overview
Description
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a variety of functional groups, including bromine, methoxy, chlorophenyl, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 3-bromo-4-methoxybenzaldehyde with an amine to form the imine intermediate. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine and chlorine atoms, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium iodide, potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with comparable reactivity and applications in organic synthesis.
Uniqueness
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16BrClN4O2S3 |
---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16BrClN4O2S3/c1-27-16-7-6-12(8-14(16)20)9-22-23-17(26)11-29-19-25-24-18(30-19)28-10-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,23,26)/b22-9- |
InChI Key |
BLASRRXQSPQBJF-AFPJDJCSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
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